molecular formula C21H18N2O9S B1433069 Unii-NI7FZ38DO2 CAS No. 1628530-37-9

Unii-NI7FZ38DO2

Cat. No.: B1433069
CAS No.: 1628530-37-9
M. Wt: 474.4 g/mol
InChI Key: NGMVKHPJYUKGJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Unii-NI7FZ38DO2 is a chemical compound identified by its unique ingredient identifier (UNII). This compound is known for its versatile applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Unii-NI7FZ38DO2 involves several chemical reactions and specific conditions. Common synthetic methods include:

    Sol-Gel Method: This method involves the transition of a solution system from a liquid “sol” into a solid “gel” phase.

    Pyrolysis: This method involves the thermal decomposition of materials at elevated temperatures in an inert atmosphere.

    Hydrothermal Method: This method involves the crystallization of substances from high-temperature aqueous solutions at high vapor pressures.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often include:

    Chemical Vapor Deposition (CVD): This method is used for producing high-quality, high-performance solid materials.

    Microwave-Assisted Synthesis: This method uses microwave radiation to heat the reactants, leading to faster reaction rates and higher yields.

Chemical Reactions Analysis

Types of Reactions

Unii-NI7FZ38DO2 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons by a molecule, atom, or ion.

    Reduction: This reaction involves the gain of electrons by a molecule, atom, or ion.

    Substitution: This reaction involves the replacement of an atom or a group of atoms in a molecule with another atom or group of atoms.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.

    Catalysts: Such as palladium on carbon and platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxides, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

Unii-NI7FZ38DO2 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a catalyst in various chemical reactions, including polymerization and hydrogenation.

    Biology: It is used in the study of biological processes and as a reagent in biochemical assays.

    Medicine: It is used in drug discovery and development, particularly in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of materials with specific properties, such as high strength and durability.

Mechanism of Action

The mechanism of action of Unii-NI7FZ38DO2 involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or as a catalyst in specific biochemical reactions . The exact mechanism depends on the specific application and the conditions under which the compound is used.

Comparison with Similar Compounds

Unii-NI7FZ38DO2 can be compared with other similar compounds, such as:

    Nateglinide: This compound is used in the treatment of type 2 diabetes and has a similar mechanism of action.

    Amoxicillin: This antibiotic has a different mechanism of action but shares some similarities in its chemical structure.

This compound is unique in its versatility and wide range of applications, making it a valuable compound in various fields of scientific research.

Properties

IUPAC Name

1-[[4-(7-methoxy-6-sulfooxyquinolin-4-yl)oxyphenyl]carbamoyl]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O9S/c1-30-17-11-15-14(10-18(17)32-33(27,28)29)16(6-9-22-15)31-13-4-2-12(3-5-13)23-19(24)21(7-8-21)20(25)26/h2-6,9-11H,7-8H2,1H3,(H,23,24)(H,25,26)(H,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGMVKHPJYUKGJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=CC(=C2C=C1OS(=O)(=O)O)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1628530-37-9
Record name 1-(((4-((7-Methoxy-6-(sulfooxy)-4-quinolinyl)oxy)phenyl)amino)carbonyl)cyclopropanecarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628530379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(((4-((7-METHOXY-6-(SULFOOXY)-4-QUINOLINYL)OXY)PHENYL)AMINO)CARBONYL)CYCLOPROPANECARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NI7FZ38DO2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Unii-NI7FZ38DO2
Reactant of Route 2
Unii-NI7FZ38DO2
Reactant of Route 3
Unii-NI7FZ38DO2
Reactant of Route 4
Reactant of Route 4
Unii-NI7FZ38DO2
Reactant of Route 5
Unii-NI7FZ38DO2
Reactant of Route 6
Reactant of Route 6
Unii-NI7FZ38DO2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.